molecular formula C3H8O2 B1168117 Reactive brown 37 CAS No. 122391-00-8

Reactive brown 37

Cat. No.: B1168117
CAS No.: 122391-00-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactive Brown 37 (CAS 122391-00-8) is a chemical dye belonging to the reactive dye class, primarily applied in the coloration of cellulose-based materials like cotton and viscose rayon, as well as leather . As a reactive dye, it is designed to form covalent bonds with the substrate, resulting in excellent wash-fastness . It is known under various commercial synonyms such as Levafix Brown E-RN and Cibacron Brown F-RN . The compound is a disazo dye, a category characterized by the presence of two azo (-N=N-) groups, and it has been specifically engineered with dual reactive groups, including a monochlorotriazinyl group and a β-sulfatoethylsulfonyl group, to enhance its dyeing efficiency and build-up properties on fibers . This molecular design aims to provide dyeings with good acid stability and excellent fastness properties . Research into dyes like this compound is valuable for developing new textile coloring methods and for environmental science studies focused on the treatment and removal of colorants from industrial wastewater . This product is intended For Research Use Only.

Properties

CAS No.

122391-00-8

Molecular Formula

C3H8O2

Synonyms

Reactive brown 37

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactive Brown 37 shares functional and structural similarities with other reactive brown and blue dyes. Below is a detailed comparison with two analogous compounds: Reactive Brown 7 and Reactive Blue 4 .

Table 1: Comparative Analysis of Reactive Dyes

Property This compound (Inferred) Reactive Brown 7 Reactive Blue 4
Chemical Formula Not explicitly provided C₃₄H₂₀ClN₈Na₃O₁₄S₃ Not explicitly provided
Molecular Weight ~950–1,000 g/mol (estimated) 965.19 g/mol ~960–980 g/mol (estimated)
Reactive Group Likely chlorotriazine or vinyl sulfone Chlorotriazine Chlorotriazine
Application Cellulose fibers (cotton) Cotton, wool Cellulose fibers
Fastness Properties High wash-fastness (inferred) ISO 6 (light), 5 (bleach), 5 (wash) Moderate (limited toxicity data)
Toxicity Limited data No acute toxicity reported Classified as eye irritant (Category 2)
Environmental Impact Not specified No ecotoxicity data No ecotoxicity data available

Structural and Functional Differences

Reactive Anchors: Reactive Brown 7 uses a trichlorotriazine group, which reacts with hydroxyl groups in cellulose under alkaline conditions . This compound likely employs a similar mechanism, though its exact reactive group is unspecified.

Chromophore Complexity :

  • Reactive Brown 7 incorporates a chromium complex, enhancing lightfastness but increasing synthetic complexity . This compound may lack such metallization, relying on azo-based chromophores for color intensity.

Performance in Textile Applications :

  • Reactive Brown 7 exhibits superior resistance to oxygen bleaching (ISO 5) compared to typical reactive dyes, which often degrade under oxidative conditions . This compound’s performance in similar conditions remains unverified due to insufficient data.

Table 2: Key Research Findings on Analogous Dyes

Study Focus Reactive Brown 7 Reactive Blue 4
Synthetic Pathway Multi-step azo coupling and metal complexation Single-step chlorotriazine functionalization
Industrial Use High demand for wool dyeing Primarily for cotton
Regulatory Status No acute toxicity reported Listed in multiple chemical inventories
Environmental Concerns Limited biodegradability data No ecotoxicity data; requires controlled disposal

Preparation Methods

Diazotization and Primary Coupling Reactions

The synthesis of RB37 begins with the diazotization of a substituted aniline derivative, such as 4-sulfoanthranilic acid or aniline-2,5-disulfonic acid, in an aqueous acidic medium at temperatures below 20°C. Sodium nitrite (NaNO₂) serves as the diazotizing agent, with hydrochloric acid (HCl) maintaining a pH conducive to nitrosation. The resulting diazonium salt is coupled with 1-aminonaphthalene-8-sulfonic acid at pH 3–7 and temperatures ≤30°C to form a monoazo intermediate. This intermediate undergoes a second diazotization step, followed by coupling with a naphthylamine derivative to yield a disazo compound.

Condensation with Cyanuric Chloride

The disazo compound is subsequently condensed with cyanuric chloride (C₃Cl₃N₃) in aqueous solution at 0–35°C to introduce reactive triazinyl groups. This step involves nucleophilic substitution, where primary or secondary amines in the disazo structure replace chlorine atoms on cyanuric chloride. For example, a naphthalene ring connected to the triazine via an —NH— group enhances water solubility and reactivity toward cellulose. The condensation sequence—whether cyanuric chloride reacts before or after coupling—can be adjusted to optimize yield and purity.

Process Variants and Optimization

Sequential Condensation Strategies

Patent EP1041122A1 outlines a variant where the disazo compound is first condensed with cyanuric chloride, followed by reaction with a secondary amine. Alternatively, pre-condensing cyanuric chloride with an amine before coupling to the disazo backbone is feasible. These permutations allow fine-tuning of reactive group placement, critical for achieving uniform dyeing performance.

Reaction Conditions and Parameters

Temperature and pH Control

Critical parameters include:

  • Diazotization : Conducted at ≤20°C to prevent diazonium salt decomposition.

  • Coupling : Maintained at pH 3–7 and ≤30°C to ensure efficient electrophilic substitution.

  • Condensation : Performed at 0–35°C to balance reaction kinetics and side-product formation.

Table 1: Key Reaction Conditions for RB37 Synthesis

StepTemperature RangepHKey Reagents
Diazotization0–20°C1–3NaNO₂, HCl
Primary Coupling10–30°C3–71-Aminonaphthalene-8-sulfonic acid
Secondary Coupling15–30°C5–8Naphthylamine derivative
Cyanuric Chloride Condensation0–35°C6–8C₃Cl₃N₃, NaOH

Solvent and Substitutent Effects

Aqueous solutions dominate RB37 synthesis, but polar aprotic solvents like DMF enhance reactivity in Ullmann-type reactions. Substituents on the aromatic rings—such as sulfonic acid groups—improve water solubility, while alkyl groups (e.g., methyl, ethyl) modulate hydrophobicity.

Structural Characterization and Analytical Techniques

Spectroscopic Validation

Post-synthesis, RB37 is characterized via:

  • Infrared (IR) Spectroscopy : Peaks at 1,654 cm⁻¹ (C=O stretch) and 1,222 cm⁻¹ (S=O stretch) confirm sulfonic acid and triazinyl groups.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 7.2–8.3 ppm verify aromatic protons, while δ 3.6–4.3 ppm corresponds to aliphatic chains in the bridge group.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Batch processes using stirred-tank reactors under controlled pH and temperature are standard. Wastewater from RB37 production, rich in sulfonic acids and inorganic salts, requires anion-exchange resins or precipitation methods for remediation .

Q & A

Q. What computational tools are effective for predicting this compound’s reactivity and degradation pathways?

  • Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals and predict sites susceptible to electrophilic attack . Combine with molecular dynamics simulations to model interactions in aqueous environments. Validate predictions with experimental degradation product data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.